N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. Benzothiazole is known for its wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Isoxazole derivatives are also recognized for their pharmacological potential, making this compound a promising candidate for various scientific research applications.
作用機序
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .
Mode of Action
In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .
Result of Action
The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .
準備方法
The synthesis of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Isoxazole Moiety: The isoxazole ring is usually formed by the reaction of hydroxylamine with β-ketoesters or β-diketones.
化学反応の分析
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
科学的研究の応用
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:
類似化合物との比較
N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound also contains a benzothiazole moiety but differs in its biological activities and applications.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have similar structural features but exhibit different pharmacological properties.
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYHFGTMVBIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。